N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide
Overview
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide is a synthetic organic compound characterized by the presence of a chloro, trifluoromethyl, ethoxy, and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide typically involves multiple steps:
Nitration: The starting material, 4-ethoxybenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Halogenation: The nitrated product is then subjected to halogenation with chlorine gas or a chlorinating agent like thionyl chloride to introduce the chloro group at the 4-position.
Amidation: Finally, the compound is formed by reacting the intermediate with 4-chloro-2-(trifluoromethyl)aniline under appropriate conditions to yield the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of safer reagents and solvents are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products
Reduction: 4-ethoxy-3-amino-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide.
Substitution: N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-thiolbenzamide.
Scientific Research Applications
Chemistry
In chemistry, N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound may be used in the formulation of agrochemicals, such as herbicides or insecticides, due to its bioactive properties. Additionally, it could be employed in the production of specialty materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl and chloro groups may enhance binding affinity and specificity through hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-aminobenzamide: The nitro group is reduced to an amino group.
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-thiolbenzamide: The nitro group is substituted with a thiol group.
Uniqueness
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro, trifluoromethyl) and electron-donating (ethoxy) groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O4/c1-2-26-14-6-3-9(7-13(14)22(24)25)15(23)21-12-5-4-10(17)8-11(12)16(18,19)20/h3-8H,2H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFKMOXJHXSNGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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